This compound falls under the category of heterocyclic compounds, specifically imidazole and pyrimidine derivatives. Heterocycles are cyclic compounds that contain atoms of at least two different elements in their rings.
The synthesis of 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine can be described as follows:
The compound's molecular formula is , and its molecular weight is approximately 336.41 g/mol. The presence of nitrogen atoms in both the imidazole and pyrimidine rings enhances its potential for biological interactions.
2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine can undergo various chemical reactions:
The mechanism of action for 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine involves its interactions with various molecular targets:
The interactions facilitated by this compound can modulate cellular signaling pathways and induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species .
The physical and chemical properties of 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound .
The scientific applications of 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine are diverse:
The emergence of 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine reflects broader trends in heterocyclic chemistry focused on multi-ring architectures with biological and catalytic potential. While the precise first report of this compound is not definitively recorded in the literature, its structural components—pyrimidine cores and imidazoline-containing aryl appendages—gained significant research attention during the late 20th and early 21st centuries. This interest stemmed from the recognition that such hybrid structures could exploit synergistic effects between pharmacophores or functional groups [1] [8].
The synthesis of this compound would logically derive from established methods for imidazoline formation and palladium-catalyzed coupling reactions. A prevalent route to 2-imidazolines involves the acid-catalyzed condensation of ethylenediamine derivatives with nitriles under elevated temperatures [8]. Applying this to terephthalonitrile or a derivative would yield 4-(4,5-dihydro-1H-imidazol-2-yl)benzonitrile. Subsequent functionalization, likely via halogenation to form an aryl halide, followed by Suzuki-Miyaura or Negishi cross-coupling with a pre-halogenated or boronic ester-functionalized pyrimidine core (e.g., 2,4-dichloropyrimidine), provides a plausible pathway to the target molecule. This methodology aligns with synthetic strategies observed for analogous bis-heterocyclic systems reported between 2010 and 2020 [3] [6]. Research into such complex architectures intensified due to the observed biological activities of simpler imidazoline derivatives (e.g., antihypertensive agents like clonidine analogs) and the therapeutic relevance of pyrimidine-based scaffolds (e.g., kinase inhibitors, antiviral agents) [1] [3] [8]. The specific bis(imidazolylphenyl)pyrimidine motif was likely explored to enhance binding affinity or selectivity in medicinal chemistry programs or to create novel ligands for catalysis, leveraging the chelating potential of the imidazoline nitrogens.
Table 1: Key Historical Developments Enabling Target Compound Synthesis
Timeframe | Development | Relevance |
---|---|---|
Mid-Late 20th Century | Optimization of imidazoline synthesis via nitrile-diamine condensation [8] | Provided reliable access to 2-aryl-4,5-dihydro-1H-imidazoles |
1990s-2000s | Advancements in Pd-catalyzed cross-coupling (Suzuki, Negishi) | Enabled efficient linkage of pyrimidine cores with functionalized aryl rings |
Early 21st Century | Focus on polyheterocyclic systems in drug discovery & materials [1] [3] | Drove synthesis of complex architectures like bis(imidazolylaryl)pyrimidines |
Systematic Nomenclature:The systematic IUPAC name is 2,4-Bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine. This explicitly defines:
Molecular Formula: C₂₈H₂₄N₈. This accounts for:
Structural Features and Properties:
Table 2: Key Structural Features and Hydrogen Bonding Motifs
Structural Region | Key Features | Common Hydrogen Bonding Roles |
---|---|---|
Pyrimidine Core | Electron-deficient π-system; N1 & N3 are strong H-bond acceptors | Acceptor (N1, N3); Weak donor if protonated (C-H) |
Phenyl Linkers | Provides conjugation extension & spatial separation; Moderately twisted relative to pyrimidine | Weak edge-to-face interactions; Very weak C-H···X donors |
4,5-Dihydro-1H-Imidazoline Rings (x2) | Non-aromatic, partially saturated; Contains two NH groups (donors) and two sp³ N atoms (acceptors) | Donor (N-H); Acceptor (sp³ N); Forms self-complementary motifs; Key for metal chelation |
Spectral Characterization:
2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine embodies significant concepts and applications within heterocyclic chemistry, spanning medicinal chemistry, materials science, and catalysis:
Bioisosteric Potential and Pharmacophore Integration: The 4,5-dihydroimidazol-2-yl (2-imidazoline) group is a versatile scaffold in medicinal chemistry. While simpler 2-imidazolines are known for biological activity (e.g., clonidine's α₂-adrenergic agonism [8]), attaching them via aryl linkers to a central pyrimidine core creates extended pharmacophores. The pyrimidine ring is a privileged structure in drug discovery, serving as a core element in countless therapeutics (e.g., antimetabolites, kinase inhibitors [3]). Combining these elements creates a molecule capable of interacting with multiple biological targets simultaneously. Specifically, the imidazoline nitrogens offer hydrogen bonding and ionic interaction sites, the aryl linkers provide hydrophobic surface area and conformational constraint, and the pyrimidine core acts as a central hydrogen bond acceptor/donor platform. This design principle is evident in research exploring pyrazolo[1,5-a]pyrimidines as kinase inhibitors [3] and various imidazoline derivatives as antihyperglycemic or anti-inflammatory agents [1] [8]. The target compound represents a sophisticated extension of this approach, designed potentially for enhanced potency or selectivity, particularly against targets requiring bidentate or multidentate binding, such as certain kinases or protein-protein interaction interfaces like p53-MDM2 [8] [11].
Ligand Design in Coordination Chemistry and Catalysis: The two 2-imidazoline moieties, separated by the rigid pyrimidine-bis(phenyl) scaffold, create an excellent potential ditopic or bridging ligand for transition metals. Each imidazoline ring can act as a chelating N,N'-donor ligand via its two nitrogen atoms (the sp² imino nitrogen and one sp³ amino nitrogen), forming stable five-membered chelate rings with metals like Pd, Pt, Cu, Ni, Ru, and Ir. This mimics the successful use of 2-oxazolines (a close analog) in asymmetric catalysis, but with potentially altered electronic properties (stronger σ-donation from the sp³ N) and coordination geometry [1] [8]. The pyrimidine core itself can also coordinate to metals, potentially leading to complex polynuclear architectures. Applications could include:
Table 3: Significance and Potential Applications in Heterocyclic Chemistry
Area of Significance | Key Attributes Utilized | Potential Applications/Manifestations |
---|---|---|
Medicinal Chemistry & Chemical Biology | Multi-pharmacophore integration; H-bond donors/acceptors; Rigid scaffold | Kinase inhibitors; p53-MDM2 interaction disruptors [8] [11]; Antiviral scaffolds (cf. pyrimidine derivatives [3]); Targeted protein degraders (PROTACs) |
Coordination Chemistry & Catalysis | Ditopic N,N'-chelation sites (imidazolines); Additional pyrimidine N acceptors | Homogeneous catalysts (C-C coupling, asymmetric synthesis) [8]; MOF construction; Luminescent/magnetic materials |
Supramolecular Chemistry & Crystal Engineering | Multiple H-bond donors & acceptors; Rigid aromatic backbone | Design of porous materials; Tunable solid-state architectures; Organic semiconductors |
Advanced Materials Synthesis | Conjugated π-system; Functional group handles | Polymeric materials; Liquid crystals; Sensors |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: